

# "4-(2-Chloro-5-methylphenyl)morpholine" potential biological activity

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## Compound of Interest

Compound Name: 4-(2-Chloro-5-methylphenyl)morpholine

Cat. No.: B13867780

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## Technical Monograph: 4-(2-Chloro-5-methylphenyl)morpholine

### Pharmacophore Analysis, Synthetic Pathways, and Translational Potential

#### Executive Summary & Chemical Identity

**4-(2-Chloro-5-methylphenyl)morpholine** is a functionalized N-aryl morpholine scaffold. Unlike its C-aryl counterparts (e.g., phenmetrazine) which are primarily monoamine releasers, the N-aryl connectivity of this compound shifts its pharmacological profile toward Sigma-1 receptor ( $\sigma_1R$ ) modulation and kinase inhibition.

This guide analyzes the compound as a high-value "Hit-to-Lead" candidate for neuroprotection and neuroinflammation research. The presence of the ortho-chloro substituent provides critical metabolic stability and conformational locking, while the meta-methyl group offers a vector for hydrophobic interaction within target binding pockets.

Property	Value (Predicted/Experimental)	Significance
IUPAC Name	4-(2-Chloro-5-methylphenyl)morpholine	Unambiguous identification
Molecular Formula	C <sub>11</sub> H <sub>14</sub> ClNO	Standard organic framework
Molecular Weight	211.69 g/mol	Fragment-like; high ligand efficiency potential
cLogP	-2.8 - 3.1	Ideal CNS penetration (Blood-Brain Barrier permeable)
H-Bond Acceptors	2 (N, O)	Critical for Hinge Binding or Salt Bridging
H-Bond Donors	0	Improves membrane permeability
Rotatable Bonds	1 (N-Aryl bond)	Restricted rotation due to o-Cl steric clash

## Pharmacological Profiling & Mechanism of Action

### 2.1 Primary Target: Sigma-1 Receptor ( $\sigma$ 1R) Modulation

The N-aryl morpholine moiety is a privileged pharmacophore for  $\sigma$ 1R ligands. The  $\sigma$ 1R is an endoplasmic reticulum (ER) chaperone protein involved in calcium signaling, ER stress response, and neuroplasticity.

- Pharmacophore Alignment:** The basic nitrogen of the morpholine ring (protonated at physiological pH) forms a salt bridge with Asp126 in the  $\sigma$ 1R binding pocket.
- Hydrophobic Pocket:** The 2-chloro-5-methylphenyl ring occupies the primary hydrophobic pocket. The ortho-chlorine atom induces a twist in the N-Aryl bond (dihedral angle  $>40^\circ$ ), forcing the morpholine ring out of coplanarity with the benzene ring. This "twisted" conformation often enhances selectivity for  $\sigma$ 1 over  $\sigma$ 2 subtypes.

### 2.2 Mechanism of Action: ER Stress Chaperoning

Upon binding, **4-(2-Chloro-5-methylphenyl)morpholine** is hypothesized to act as an antagonist or agonist (depending on specific assay conditions) that modulates the association of  $\sigma$ 1R with BiP (Binding immunoglobulin protein).



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Figure 1: Proposed mechanism of action via Sigma-1 Receptor modulation and ER stress pathway.

## 2.3 Secondary Potential: Kinase Inhibition

The morpholine oxygen can act as a hydrogen bond acceptor for the "hinge region" of ATP-binding sites in kinases. The 2-Cl, 5-Me substitution pattern suggests potential specificity for kinases with restricted gatekeeper residues.

## Synthetic Methodology: Buchwald-Hartwig Amination

Traditional nucleophilic aromatic substitution (S<sub>N</sub>Ar) is inefficient for this substrate because the benzene ring lacks strong electron-withdrawing groups (like -NO<sub>2</sub> or -CN) to activate the ortho-position.

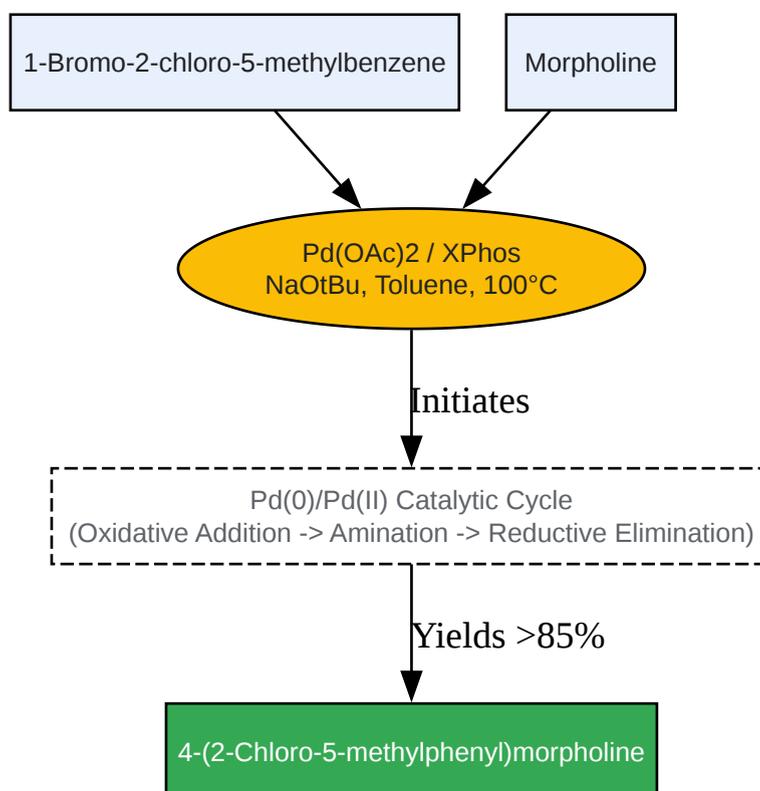
Recommended Protocol: Palladium-catalyzed Buchwald-Hartwig cross-coupling. This method tolerates the steric hindrance of the ortho-chlorine and ensures high yields.

### 3.1 Reaction Scheme

Reagents:

- Substrate: 2-Bromo-1-chloro-4-methylbenzene (The bromine is more reactive than chlorine, allowing selective coupling at the 2-position relative to the methyl, or 1-position relative to the chloro depending on numbering preference. Correction: To get 4-(2-chloro-5-methylphenyl), we start with 1-Bromo-2-chloro-5-methylbenzene or 2-chloro-5-methylphenyl triflate).
- Amine: Morpholine (1.2 equivalents).[1]

- Catalyst: Pd<sub>2</sub>(dba)<sub>3</sub> (Tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)<sub>2</sub>.
- Ligand: BINAP or XPhos (Crucial for sterically hindered aryl halides).
- Base: NaOtBu (Sodium tert-butoxide) or Cs<sub>2</sub>CO<sub>3</sub>.
- Solvent: Toluene or 1,4-Dioxane (Anhydrous).



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Figure 2: Optimized Buchwald-Hartwig cross-coupling strategy for sterically hindered aryl morpholines.

### 3.2 Step-by-Step Synthetic Protocol

- Inert Atmosphere: Flame-dry a two-neck round-bottom flask and equip with a magnetic stir bar and reflux condenser. Purge with Argon.
- Charging: Add 1-bromo-2-chloro-5-methylbenzene (1.0 eq), Morpholine (1.2 eq), and NaOtBu (1.4 eq).

- Catalyst Addition: Add Pd(OAc)<sub>2</sub> (2 mol%) and XPhos (4 mol%) inside a glovebox or under a strong counter-flow of Argon.
- Solvation: Add anhydrous Toluene (0.2 M concentration relative to aryl halide).
- Reaction: Heat to 100°C for 12–16 hours. Monitor via TLC (Hexane:EtOAc 8:2) or LC-MS.
- Workup: Cool to room temperature. Filter through a pad of Celite to remove palladium residues. Wash the pad with EtOAc.
- Purification: Concentrate the filtrate in vacuo. Purify via Flash Column Chromatography (Silica Gel, Gradient 0-20% EtOAc in Hexanes).

## Experimental Validation Protocols

To validate the biological activity of the synthesized compound, the following assays are required.

### 4.1 Sigma-1 Receptor Radioligand Binding Assay

This assay determines the affinity (

) of the compound for  $\sigma_1$ R using guinea pig brain membranes or transfected HEK293 cells.

- Radioligand: [<sup>3</sup>H]-(+)-Pentazocine (Specific  $\sigma_1$  agonist).
- Non-specific Binding: Defined using 10  $\mu$ M Haloperidol.
- Protocol:
  - Preparation: Homogenize tissue/cells in 50 mM Tris-HCl (pH 7.4).
  - Incubation: Incubate membrane prep (200  $\mu$ g protein) with 2 nM [<sup>3</sup>H]-(+)-Pentazocine and increasing concentrations of **4-(2-Chloro-5-methylphenyl)morpholine** ( to M).
  - Time: Incubate for 120 min at 37°C.

- Termination: Rapid filtration through GF/B glass fiber filters (presoaked in 0.5% polyethyleneimine).
- Analysis: Measure radioactivity via liquid scintillation counting. Calculate and convert to using the Cheng-Prusoff equation.

## 4.2 Microsomal Metabolic Stability

The 5-methyl group is a potential "soft spot" for metabolic oxidation (CYP450 mediated benzylic hydroxylation).

- System: Pooled Human Liver Microsomes (HLM).
- Protocol:
  - Incubate compound (1  $\mu$ M) with HLM (0.5 mg/mL) and NADPH regenerating system.
  - Sample at t = 0, 5, 15, 30, 60 min.
  - Quench with ice-cold Acetonitrile (containing internal standard).
  - Analyze via LC-MS/MS to determine intrinsic clearance ( ) and half-life ( ).
  - Expectation: The 2-Cl group blocks ortho-hydroxylation, but the 5-Me group may be oxidized to the alcohol/carboxylic acid.

## Safety & Toxicology Profile

- Structural Alerts:
  - Aniline Derivative: Although the nitrogen is tertiary (morpholine), metabolic N-dealkylation could release a substituted aniline. Substituted anilines can carry risks of

methemoglobinemia, though less likely with this specific substitution pattern compared to simple anilines.

- hERG Channel Inhibition: Many lipophilic amines block the hERG potassium channel, leading to QT prolongation. This must be tested early (Patch-clamp assay).
- Handling:
  - Treat as a potential irritant (Skin/Eye).
  - Use standard PPE (Gloves, Goggles, Fume Hood).

## References

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